molecular formula C20H22N2O4 B6539306 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1060248-05-6

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6539306
CAS No.: 1060248-05-6
M. Wt: 354.4 g/mol
InChI Key: NAFHQPYFERLOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a methoxyphenoxy acetamide moiety. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclopropylcarbamoyl intermediate.

    Attachment of the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a halogenated benzene derivative, such as bromobenzene, under conditions that promote nucleophilic substitution, typically using a base like potassium carbonate in a polar aprotic solvent.

    Formation of the methoxyphenoxy acetamide moiety: The final step involves the reaction of the phenyl-substituted intermediate with 2-methoxyphenol and chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using bases like potassium carbonate in polar aprotic solvents; electrophilic substitution using Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-hydroxyphenoxy)acetamide
  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-chlorophenoxy)acetamide
  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-fluorophenoxy)acetamide

Uniqueness

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The methoxy group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 1060247-93-9

This compound features a cyclopropyl group, a carbamoyl moiety, and a methoxyphenoxy acetamide structure, which contribute to its unique biological properties.

Pharmacological Properties

  • Serotonin Receptor Agonism :
    • Research indicates that compounds similar to this compound exhibit selective agonism at serotonin receptors, particularly the 5-HT2C subtype. These receptors are implicated in various neuropsychological conditions, including anxiety and depression .
  • Antipsychotic Activity :
    • In animal models, related compounds have demonstrated significant antipsychotic-like effects. For instance, one study highlighted the efficacy of a structurally related compound in reducing hyperactivity induced by amphetamines, suggesting potential therapeutic applications in treating schizophrenia .
  • Dual Activity :
    • Some derivatives of this compound have shown dual activity as β2 adrenergic agonists and M3 muscarinic antagonists, indicating potential use in respiratory diseases and other conditions requiring modulation of the autonomic nervous system .

The mechanisms underlying the biological activities of this compound involve:

  • Gq Signaling Pathways : The compound preferentially activates Gq signaling over β-arrestin recruitment at serotonin receptors, which may lead to distinct therapeutic outcomes compared to other receptor agonists .
  • Receptor Selectivity : Its selective action on serotonin receptors allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective agents.

Study 1: Antipsychotic-Like Effects

In a preclinical study involving rodent models, a derivative of the compound was evaluated for its antipsychotic-like properties. The results indicated significant reductions in amphetamine-induced hyperactivity, supporting the hypothesis that serotonin receptor modulation can yield antipsychotic effects .

Study 2: Respiratory Effects

A pharmacological evaluation of related compounds revealed their potential as bronchodilators due to their β2 adrenergic agonist activity. This suggests that this compound could be beneficial in treating asthma or chronic obstructive pulmonary disease (COPD) .

Data Table

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight320.37 g/mol
CAS Number1060247-93-9
Serotonin Receptor Target5-HT2C
Antipsychotic ActivityYes
Bronchodilator ActivityPotentially Yes

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-4-2-3-5-18(17)26-13-20(24)22-15-8-6-14(7-9-15)12-19(23)21-16-10-11-16/h2-9,16H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHQPYFERLOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.